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molecular formula C8H7NO B8746035 2H-1,4-Benzoxazine CAS No. 255-03-8

2H-1,4-Benzoxazine

Cat. No. B8746035
M. Wt: 133.15 g/mol
InChI Key: PVTXJGJDOHYFOX-UHFFFAOYSA-N
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Patent
US05597922

Procedure details

To a mixture of 2.29 g (21.0 mmol) of o-aminophenol in 25 mL of dry toluene was added portion wise 11 mL of 2N oxalyl chloride/CH2Cl2 (22.0 mmol) solution. The mixture was refluxed for 4 h, cooled to room temperature, filtered and the solid was washed with xylene and water, and dried to leave 3.10 g (90%) of 2a as pale-green solid. The analytical sample was obtained by crystallization from acetone, mp 263°-264° C. (lit, 264°-266° C.; Bernard et al, J. Med. Chem. 28:240 (1985)). 1H NMR (CDCl3 +DMSO-d6), 6.932 (m, 4), 11.970 (m, 1).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
oxalyl chloride CH2Cl2
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](Cl)(=O)[C:10](Cl)=O.C(Cl)Cl>C1(C)C=CC=CC=1>[O:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[CH:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.29 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
oxalyl chloride CH2Cl2
Quantity
11 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with xylene and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1CC=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 110.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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